molecular formula C13H11NO3 B1677504 Osalmide CAS No. 526-18-1

Osalmide

Cat. No. B1677504
CAS RN: 526-18-1
M. Wt: 229.23 g/mol
InChI Key: LGCMKPRGGJRYGM-UHFFFAOYSA-N
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Description

Osalmide is a natural product that has been approved for treating biliary diseases. It works by scavenging oxygen free radicals and efficiently inhibiting lipid peroxidation . It also has bioactivity against multiple myeloma .


Synthesis Analysis

Osalmide and pterostilbene are natural products with anticancer activities. A new synthetic strategy for these two natural products resulted in the compound DCZ0801, which was previously found to have anti-multiple myeloma activity .

Future Directions

Osalmide is currently being investigated for its potential in treating multiple myeloma . Its mechanism of action, particularly its role as an RRM2 inhibitor, makes it a promising candidate for future research and potential therapeutic applications .

properties

IUPAC Name

2-hydroxy-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-13(17)11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCMKPRGGJRYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042244
Record name Osalmid
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URL https://comptox.epa.gov/dashboard/DTXSID0042244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osalmid

CAS RN

526-18-1
Record name Osalmid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-18-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osalmid [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osalmid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16273
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name osalmid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93960
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Record name Osalmid
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Record name Osalmid
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Record name OSALMID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
M Xi, W He, B Li, J Zhou, Z Xu, H Wu… - Acta Biochimica et …, 2020 - academic.oup.com
Diffuse large B-cell lymphoma (DLBCL) is the most common category and disease entity of non-Hodgkin lymphoma. Osalmide and pterostilbene are natural products with anticancer …
Number of citations: 5 academic.oup.com
XK Xu, ZY Chen, ZQ Li, YM Zhang, LP Liao… - Zhongguo Zhong yao …, 2016 - europepmc.org
… The analyte and osalmide were separated on Thermo Syncronis C18 column with methanol-… ionization(ESI) positive ion mode with osalmide as an the internal standard. The effects of …
Number of citations: 3 europepmc.org
X Chen, J Huang, Z Kong, D Zhong - Journal of Chromatography B, 2005 - Elsevier
… After extracted from plasma samples by diethyl ether–dichloromethane (3:2, v/v), the analytes and internal standard osalmide were chromatographed on a C 18 column. Detection was …
Number of citations: 74 www.sciencedirect.com
Y Zhao, M Zhang, X Hou, J Han, X Qin, Y Yang… - Bioorganic & Medicinal …, 2023 - Elsevier
… no anti-obesity studies on them.33, 34, 35 Through preliminary screening of salicylanilide derivatives from a in-house library, significant difference in the inhibitory activities of osalmide …
Number of citations: 3 www.sciencedirect.com
Q Feng, Q Yao, B Li, Y Xie, H Zhang, Z Xu, K Lu… - Journal of …, 2020 - ncbi.nlm.nih.gov
… Osalmide targets the ribonucleotide reductase M2 protein, inhibits hepatitis B virus … Based on these results, we synthesized the novel compound composed of osalmide and …
Number of citations: 5 www.ncbi.nlm.nih.gov
K Hu, B Li, R Ma, H Yi, Z Xu, Y Peng… - Acta Biochimica et …, 2021 - academic.oup.com
… Osalmide is a known preexisting medicine for liver protection, while pterostilbene (PTE), a … In this study, in order to combine the advantages of both osalmide and PTE, we synthesized a …
Number of citations: 3 academic.oup.com
YY Qin, S Feng, XD Zhang, B Peng - World Journal of Clinical …, 2022 - ncbi.nlm.nih.gov
… Quercetin/daphnetin/osalmide and ribonucleotide reductase M2 protein have binding energy. A: … with RRM2 protein; C: The molecular docking diagram of osalmide with RRM2 protein. …
Number of citations: 6 www.ncbi.nlm.nih.gov
X Gao, B Li, A Ye, H Wang, Y Xie, D Yu, Z Xu… - Cancer Cell …, 2021 - Springer
… DCZ0805, a novel compound synthesized from osalmide and pterostilbene, has few observed side effects. In the current study, we intend to investigate the therapeutic effects of …
Number of citations: 2 link.springer.com
Q Zhang, C Wang, Y Ma, E Zhu… - Biomedical …, 2013 - Wiley Online Library
… Osalmide was chosen as the internal standard because of its good response both in positive and negative mode in ESI/MS. Stock standard solution of osalmide was prepared with …
X Li, X Chen, Q Li, L Wang, D Zhong - Journal of Chromatography B, 2007 - Elsevier
… XC302 concentration were pooled, and an aliquot of 100 μl of each pooled sample was added to a 10-ml glass tube, followed by spiking with 100 μl of IS2 solution (100 ng/ml osalmide) …
Number of citations: 46 www.sciencedirect.com

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